![molecular formula C17H12N2 B1427009 5-Phenyl-5H-pyrido[3,2-b]indole CAS No. 1541200-53-6](/img/structure/B1427009.png)
5-Phenyl-5H-pyrido[3,2-b]indole
Übersicht
Beschreibung
5-Phenyl-5H-pyrido[3,2-b]indole, also known as 5P-PBI, is a heterocyclic compound that has been of interest to scientists and researchers in recent years. This compound has been studied for its potential therapeutic effects, as well as its ability to act as a building block for more complex compounds. 5P-PBI has a unique structure, which has allowed for its use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
5-Phenyl-5H-pyrido[3,2-b]indole has shown potential in antiviral research. Indole derivatives have been studied for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural framework of 5-Phenyl-5H-pyrido[3,2-b]indole allows for the development of new compounds that can be optimized for enhanced antiviral properties.
Anticancer Research
The indole core of 5-Phenyl-5H-pyrido[3,2-b]indole is significant in cancer research due to its presence in many synthetic drug molecules with high affinity to multiple receptors . This compound could be a valuable scaffold for designing new anticancer agents, potentially offering a new avenue for therapeutic intervention.
Anti-inflammatory Properties
Research indicates that indole derivatives exhibit anti-inflammatory activities . 5-Phenyl-5H-pyrido[3,2-b]indole could be modified to enhance its efficacy as an anti-inflammatory agent, providing a basis for the development of new medications to treat various inflammatory disorders.
Antioxidant Potential
The indole moiety is known for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress . 5-Phenyl-5H-pyrido[3,2-b]indole may contribute to the discovery of novel antioxidants that can mitigate oxidative damage in biological systems.
Antimicrobial Activity
Indole derivatives, including 5-Phenyl-5H-pyrido[3,2-b]indole, are explored for their antimicrobial effects . This compound could serve as a lead structure for the synthesis of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Antitubercular Applications
Given the biological activities of indole derivatives, there is potential for 5-Phenyl-5H-pyrido[3,2-b]indole to be used in the development of antitubercular drugs . Its structural features could be exploited to create more effective treatments against tuberculosis.
Eigenschaften
IUPAC Name |
5-phenylpyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQWQTGGMORPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5H-pyrido[3,2-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
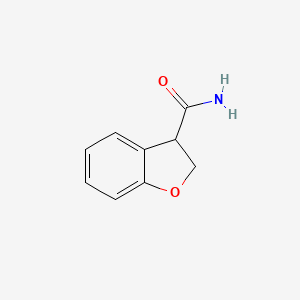
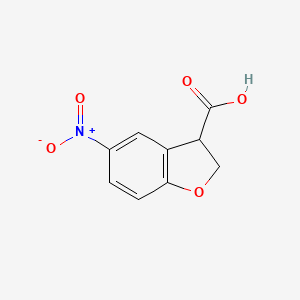
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
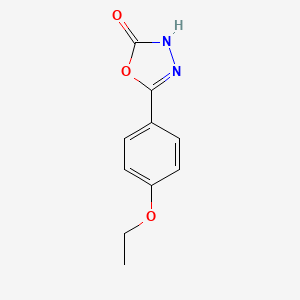
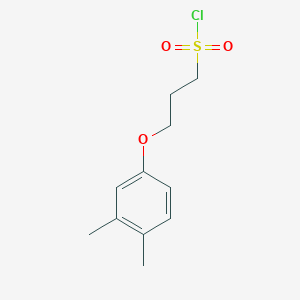
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)

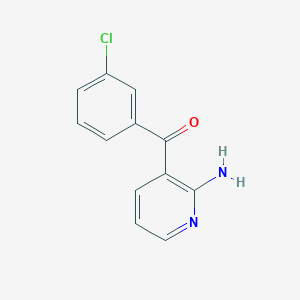

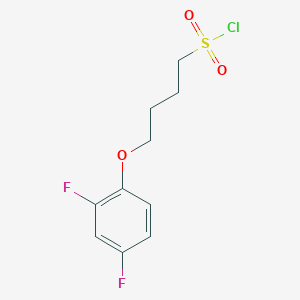
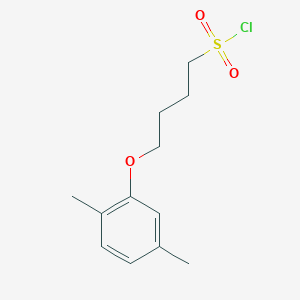
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
